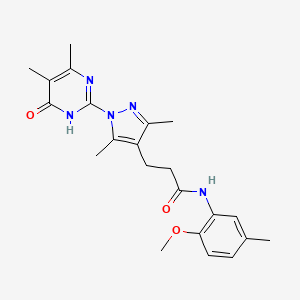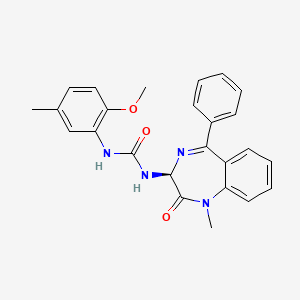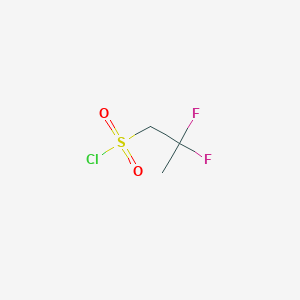
2,2-Difluoropropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoropropane-1-sulfonyl chloride is an organic compound with the molecular formula C3H5ClF2O2S and a molecular weight of 178.59 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms attached to the propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Mode of Action
Sulfonyl chloride compounds are generally known to be reactive, undergoing nucleophilic substitution reactions . They can react with amines, for example, to form sulfonamides
Biochemical Pathways
The specific biochemical pathways affected by 2,2-Difluoropropane-1-sulfonyl chloride are currently unknown . Sulfonyl chlorides are often used in organic synthesis, suggesting that they may interact with a wide range of biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropropane-1-sulfonyl chloride typically involves the reaction of 2,2-difluoropropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2-difluoropropane-1-sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, thiols, and water. The reactions are typically carried out under mild to moderate conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound include sulfonamide, sulfonate ester, and sulfonothioate derivatives, as well as 2,2-difluoropropane-1-sulfonic acid .
Scientific Research Applications
2,2-Difluoropropane-1-sulfonyl chloride has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Difluoropropane-1-sulfonyl chloride include:
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the propane backbone, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent in organic synthesis and various applications in scientific research .
Properties
IUPAC Name |
2,2-difluoropropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O2S/c1-3(5,6)2-9(4,7)8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVCEAOLHMMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779953-86-4 |
Source


|
| Record name | 2,2-difluoropropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
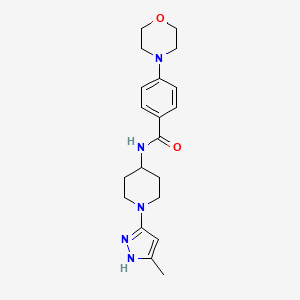
![3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2430820.png)
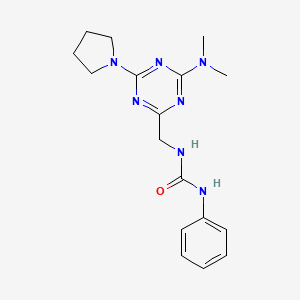


![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2430827.png)


![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2430833.png)
![METHYL 5-{[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]METHYL}FURAN-2-CARBOXYLATE](/img/structure/B2430834.png)

